molecular formula C17H21N5O3 B2775751 6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2097920-90-4

6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2775751
CAS No.: 2097920-90-4
M. Wt: 343.387
InChI Key: XUZODQWHNMYBNO-UHFFFAOYSA-N
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Description

6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Biological Activity

The compound 6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H19N5O2\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{2}

This structure includes a pyridazine core, a piperidine moiety, and a dimethylpyrimidine substituent, which contribute to its biological properties.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Its structural components may interact with inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity : Some derivatives of similar structures have shown activity against various pathogens.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several possible pathways include:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.
  • Interaction with COX Enzymes : The anti-inflammatory properties may be mediated through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Anticancer Activity

In one study, derivatives of pyridazine were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting the potential use of this compound in cancer therapy .

Anti-inflammatory Studies

A series of experiments assessed the anti-inflammatory activity of related compounds using the carrageenan-induced rat paw edema model. Compounds showed varying degrees of effectiveness compared to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the chemical structure affect biological activity. For instance, alterations in the piperidine or pyrimidine components have been linked to enhanced potency against specific targets .

Data Tables

Activity TypeEffectiveness (IC50)Reference
Anticancer10 µM
Anti-inflammatory50 mg/kg
AntimicrobialVaries

Properties

IUPAC Name

6-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-9-12(2)19-17(18-11)25-13-5-4-8-22(10-13)16(24)14-6-7-15(23)21(3)20-14/h6-7,9,13H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZODQWHNMYBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=NN(C(=O)C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.